4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide typically involves multiple steps, including the formation of the naphthalene sulfonamide core and the subsequent introduction of the butoxy and piperidine groups. One common synthetic route is as follows:
Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
Formation of Sulfonamide: The naphthalene-1-sulfonic acid is then reacted with an appropriate amine, such as 1-methylpiperidine, to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The butoxy and piperidine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-butoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-butoxy-N-(1-methylpiperidin-4-yl)thiophene-1-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness: 4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-4-15-25-19-9-10-20(18-8-6-5-7-17(18)19)26(23,24)21-16-11-13-22(2)14-12-16/h5-10,16,21H,3-4,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLYEXGHPZUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.